molecular formula C12H17NO B7894380 2-(Cyclopropylmethoxy)-5-ethylaniline

2-(Cyclopropylmethoxy)-5-ethylaniline

Cat. No.: B7894380
M. Wt: 191.27 g/mol
InChI Key: PLRWOHYGVCSSIB-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-5-ethylaniline is a substituted aniline derivative featuring a cyclopropylmethoxy group (-O-CH₂-C₃H₅) at the 2-position and an ethyl group (-CH₂CH₃) at the 5-position of the benzene ring. The cyclopropylmethoxy group is notable for its steric and electronic properties, which may influence bioactivity, stability, and reactivity compared to other alkoxy substituents .

Properties

IUPAC Name

2-(cyclopropylmethoxy)-5-ethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-9-5-6-12(11(13)7-9)14-8-10-3-4-10/h5-7,10H,2-4,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRWOHYGVCSSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-5-ethylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitroanisole and cyclopropylmethanol.

    Nitration: The first step involves the nitration of 2-nitroanisole to introduce the nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Alkylation: The amine group is alkylated with cyclopropylmethanol in the presence of a base such as sodium hydride (NaH) to form the cyclopropylmethoxy group.

    Ethylation: Finally, the ethyl group is introduced through an ethylation reaction using ethyl iodide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-5-ethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where the cyclopropylmethoxy or ethyl groups can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas

    Substitution: Various alkyl halides, bases like sodium hydride (NaH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(Cyclopropylmethoxy)-5-ethylaniline has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-5-ethylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(Cyclopropylmethoxy)-5-ethylbenzaldehyde

  • Structure : Differs by replacing the aniline (-NH₂) group with a benzaldehyde (-CHO) moiety.
  • Key Data: CAS: 883525-90-4 (synonymous with 883525-02-8) Molecular Weight: 204.27 g/mol (C₁₃H₁₆O₂) Synthesis: Produced via catalytic hydrogenation or oxidation steps, as seen in related benzofuran derivatives .
  • Comparison :
    The aldehyde group enhances electrophilicity, making it a precursor for further functionalization (e.g., reduction to alcohols or amines). In contrast, the aniline group in 2-(Cyclopropylmethoxy)-5-ethylaniline provides nucleophilic character, enabling coupling reactions or use in drug intermediates .

Roflumilast (PDE4 Inhibitor)

  • Structure : 3-cyclopropylmethoxy-4-difluoromethoxy-N-(3,5-dichloropyridin-4-yl)benzamide.
  • Key Data: IC₅₀ for PDE4 Inhibition: 0.8 nM (human neutrophils) Selectivity: No activity against PDE1, PDE2, PDE3, or PDE5 at 10,000× higher concentrations .
  • Comparison :
    Both compounds share a cyclopropylmethoxy group, which in roflumilast contributes to high PDE4 binding affinity and metabolic stability. The ethylaniline moiety in the target compound may confer distinct pharmacokinetic properties, though its bioactivity remains unexplored in the evidence .

Betaxolol Hydrochloride (Beta-Blocker)

  • Structure: (±)-1-[p-[2-(Cyclopropylmethoxy)ethyl]phenoxy]-3-(isopropylamino)-2-propanol hydrochloride.
  • Key Data :
    • CAS : 63659-19-8
    • Application : Treatment of hypertension and glaucoma .
  • Comparison :
    The cyclopropylmethoxyethyl group in betaxolol enhances lipophilicity and receptor selectivity. In contrast, the ethylaniline group in the target compound lacks the extended ether chain, suggesting differences in membrane permeability and target engagement .

Data Tables

Table 1: Structural and Functional Comparison

Compound CAS Number Molecular Weight (g/mol) Key Functional Groups Primary Application
This compound Not explicitly listed ~193.25 (C₁₂H₁₇NO) -NH₂, -O-CH₂-C₃H₅, -CH₂CH₃ Potential drug intermediate
2-(Cyclopropylmethoxy)-5-ethylbenzaldehyde 883525-90-4 204.27 -CHO, -O-CH₂-C₃H₅, -CH₂CH₃ Organic synthesis precursor
Roflumilast 162401-32-3 403.24 -CONH-, -O-CH₂-C₃H₅, -CF₂O PDE4 inhibitor (COPD/asthma)
Betaxolol Hydrochloride 63659-19-8 343.89 -O-CH₂-C₃H₅, -NH-, -Cl Beta-blocker (hypertension)

Biological Activity

2-(Cyclopropylmethoxy)-5-ethylaniline is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

This compound is characterized by its unique structure, which includes a cyclopropyl group and an ethyl group attached to an aniline moiety. The molecular formula is C12H17N, and it has a molecular weight of approximately 189.27 g/mol.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may exhibit:

  • Antimicrobial Activity : It has shown potential against various bacterial strains, indicating its possible use as an antimicrobial agent.
  • Anticancer Properties : Research indicates that it may inhibit cell proliferation in certain cancer cell lines by modulating key signaling pathways involved in cell growth and survival.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The compound was tested on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, showing a dose-dependent reduction in cell viability.

Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-71525
PC-31040

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation published in Journal of Medicinal Chemistry explored the synthesis and antimicrobial activity of various aniline derivatives, including this compound. The study concluded that modifications to the aniline structure significantly influenced antimicrobial potency.
  • Evaluation of Anticancer Properties : Another study focused on the compound's effect on prostate cancer cells, revealing that it not only inhibited cell growth but also triggered apoptotic pathways through caspase activation.

Comparative Analysis

When compared to similar compounds, such as 5-Ethyl-2-methoxyaniline and 2-((Tetrahydro-2H-pyran-4-yl)methoxy)aniline, this compound demonstrates enhanced biological activity due to the presence of the cyclopropyl moiety, which may facilitate better interaction with biological targets.

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
5-Ethyl-2-methoxyanilineModerateLow
2-((Tetrahydro-2H-pyran-4-yl)methoxy)anilineLowModerate

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